N-(3-chloro-4-fluorophenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide

Description

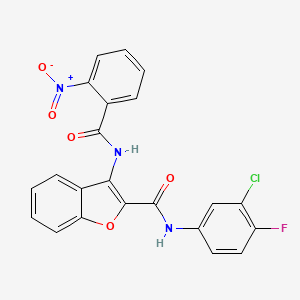

The compound N-(3-chloro-4-fluorophenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide is a structurally complex molecule featuring:

- A benzofuran core (a fused bicyclic system with oxygen in the furan ring).

- A 2-nitrobenzamido group (-NH-C(O)-C6H4-NO2) at the 3-position of the benzofuran ring.

- A carboxamide group (-C(O)-NH-) at the 2-position of the benzofuran ring, linked to a 3-chloro-4-fluorophenyl substituent.

Its synthesis likely involves multi-step coupling reactions, such as amide bond formation between benzofuran-2-carboxylic acid derivatives and substituted anilines, followed by nitro group introduction .

Properties

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-[(2-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFN3O5/c23-15-11-12(9-10-16(15)24)25-22(29)20-19(14-6-2-4-8-18(14)32-20)26-21(28)13-5-1-3-7-17(13)27(30)31/h1-11H,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLCZBOFEMAXKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-fluorophenyl)-3-(2-nitrobenzamido)-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article discusses its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound exhibits a complex structure characterized by the presence of a benzofuran moiety, a chloro-fluoro-substituted phenyl group, and a nitrobenzamide functional group. The structural formula can be represented as follows:

This molecular configuration is crucial for its biological interactions, particularly in targeting specific pathways in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . The presence of halogen substituents on the benzofuran ring has been shown to enhance cytotoxicity against various cancer cell lines. Notably, compounds with chloro and fluoro substitutions exhibited significant inhibitory effects on cell proliferation.

Key Findings:

- Cytotoxicity: The compound demonstrated potent cytotoxic activity against K562 and HL60 leukemia cells with IC50 values reported at 5 μM and 0.1 μM, respectively .

- Mechanism of Action: The anticancer activity is attributed to the ability of the compound to induce apoptosis in cancer cells while sparing normal cells . The nitro group enhances interaction with DNA, promoting cytotoxic effects through DNA damage mechanisms.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Halogen Positioning: The positioning of halogens significantly affects biological activity. Substituents at the para position have been linked to enhanced cytotoxicity .

- Functional Groups: The presence of an amide group is critical for maintaining activity, as it facilitates binding interactions with target proteins involved in cancer progression .

Study 1: In Vitro Testing on Cancer Cell Lines

A series of benzofuran derivatives were synthesized and tested for their antiproliferative effects against human mammary gland epithelial cell lines (MCF-10A). Among these, this compound exhibited significant activity comparable to established chemotherapeutics like doxorubicin, with an IC50 value around 1.136 μM .

Study 2: Mechanistic Insights

In a study assessing the inhibition of hypoxia-inducible factor (HIF-1), which plays a pivotal role in tumor progression, the compound was shown to inhibit both p53-null and p53-mutated cell lines effectively . This suggests its potential utility in treating cancers that are resistant to conventional therapies.

Data Tables

| Biological Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | K562 | 5 | Induction of apoptosis |

| Cytotoxicity | HL60 | 0.1 | DNA damage |

| Antiproliferative | MCF-10A | 1.136 | Inhibition of cell proliferation |

| HIF-1 Inhibition | HCT116 | Not specified | Targeting hypoxia pathways |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Benzofuran vs.

Nitro Group Impact: The 2-nitrobenzamido group in the target compound may enhance electrophilicity and reactivity compared to non-nitro analogs like flutolanil . However, nitro groups can also reduce metabolic stability, limiting pharmaceutical utility.

Halogen Substituents: The 3-chloro-4-fluorophenyl group in the target compound introduces dual halogenation, likely improving lipophilicity and target binding compared to mono-halogenated analogs (e.g., N-(4-chlorophenyl)-...carboxamide ). Fluorine’s electron-withdrawing effects may further modulate electronic properties .

Synthetic Complexity :

- The target compound requires precise regioselective functionalization of the benzofuran ring, contrasting with simpler benzamide derivatives synthesized via direct amide coupling (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide ).

Research Findings and Implications

Structural Insights :

- X-ray crystallography tools like SHELX and ORTEP-3 are critical for resolving complex structures like the target compound, particularly for confirming regiochemistry and halogen placement.

Agrochemical Parallels :

- Compounds like flutolanil and diflubenzuron demonstrate that benzamide/benzofuran scaffolds with halogen and nitro groups are viable in pesticide design. The target compound’s dual halogenation may offer enhanced pest resistance profiles.

Limitations: No solubility, stability, or bioactivity data for the target compound are available in the evidence. Comparative studies with N-(3-chlorophenethyl)-4-nitrobenzamide suggest that benzofuran derivatives may face challenges in aqueous solubility due to increased hydrophobicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.